4-(diphenylmethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide
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Overview
Description
N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilinophenyl group and a benzhydryl group attached to a tetrahydropyrazinecarbothioamide core. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the anilinophenyl intermediate, which is then reacted with benzhydryl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel complexes.
Solvents: Dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often complex and require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
N-(4-Anilinophenyl)benzamide: This compound shares a similar anilinophenyl group but differs in its core structure, leading to different reactivity and applications.
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): Although primarily used as a narcotic analgesic, it shares structural similarities with N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE in terms of its anilinophenyl group.
Uniqueness
N-(4-ANILINOPHENYL)-4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of anilinophenyl and benzhydryl groups attached to a tetrahydropyrazinecarbothioamide core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C30H30N4S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N-(4-anilinophenyl)-4-benzhydrylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C30H30N4S/c35-30(32-28-18-16-27(17-19-28)31-26-14-8-3-9-15-26)34-22-20-33(21-23-34)29(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-19,29,31H,20-23H2,(H,32,35) |
InChI Key |
DQVWSPDMWLXVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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